

In-Depth Technical Guide: Quinoline-4-carbaldehyde (CAS 4363-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Quinoline-4-carbaldehyde	
Cat. No.:	B127539	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Quinoline-4-carbaldehyde** (CAS 4363-93-3), a key heterocyclic building block. It covers its fundamental properties, synthesis, safety, and critical role as a precursor in the development of therapeutic agents and other advanced materials.

Core Information

Quinoline-4-carbaldehyde, also known as 4-formylquinoline, is an aromatic organic compound featuring a quinoline scaffold with an aldehyde group at the 4-position.[1] This structure, combining a benzene ring fused to a pyridine ring, makes it a valuable intermediate in organic synthesis.[1] Its reactivity, particularly that of the aldehyde group, allows for the straightforward synthesis of a wide array of quinoline derivatives, which are prominent in medicinal chemistry and materials science.[1][2]

Physical and Chemical Properties

The physical and chemical data for **Quinoline-4-carbaldehyde** are summarized below. This information is critical for its handling, storage, and application in experimental settings.



Property	Value	Citations
CAS Number	4363-93-3	[3][4][5][6]
Molecular Formula	C10H7NO	[4][5][6]
Molecular Weight	157.17 g/mol	[4][5][6]
Appearance	Brown or white crystalline powder; solid	[3][5]
Melting Point	45-52 °C	[3][5][6]
Boiling Point	131-133 °C at 5 mmHg314.3 °C at 760 mmHg	[3][6]
Density	~1.223 g/cm³ (estimate)	[6]
Flash Point	113 °C (235.4 °F) - closed cup	[5]
Solubility	Slightly soluble in water	[3]
Refractive Index	~1.687 (estimate)	[6]
InChI Key	MGCGJBXTNWUHQE- UHFFFAOYSA-N	[5]
SMILES	O=Cc1ccnc2ccccc12	[5]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of **Quinoline-4-carbaldehyde**.



Spectroscopy Type	Data	Citations
¹H NMR (CDCl₃)	δ 10.54 (s, 1H), 9.22 (d, J = 4.3 Hz, 1H), 9.04 (d, J = 8.6 Hz, 1H), 8.24 (d, J = 8.2 Hz, 1H), 7.84 (t, J = 7.6 Hz, 1H), 7.81 (d, J = 4.3 Hz, 1H), 7.76 (t, J = 8.0 Hz, 1H)	[4]
¹³ C NMR (CDCl₃)	δ 193.1, 150.7, 149.5, 137.0, 130.4, 130.3, 129.6, 126.0, 124.7, 124.1	[4]
Mass Spectrometry (ESI)	m/z 158.0 ([M+H]+)	[4]

Safety and Handling

Quinoline-4-carbaldehyde is classified as an irritant.[3][6] Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]

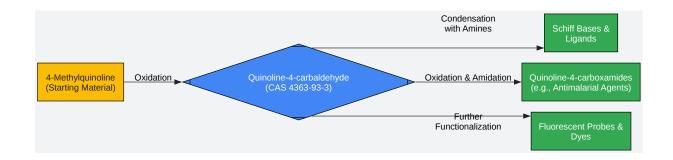


Hazard Information	Details	Citations
GHS Pictogram	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5]
Hazard Statements	H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)	[5][7]
Precautionary Statements	P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water)	[5][7]
Storage	Keep in a dark place, in a dry, cool, and well-ventilated area. Keep container tightly closed.	[3][8]

Synthesis and Logical Relationships

Quinoline-4-carbaldehyde is typically synthesized via the oxidation of 4-methylquinoline.[1][8] [9] It serves as a pivotal intermediate, enabling access to a diverse range of functionalized quinoline derivatives for various applications.





Click to download full resolution via product page

Caption: Logical workflow of **Quinoline-4-carbaldehyde** as a key intermediate.

Applications in Drug Development

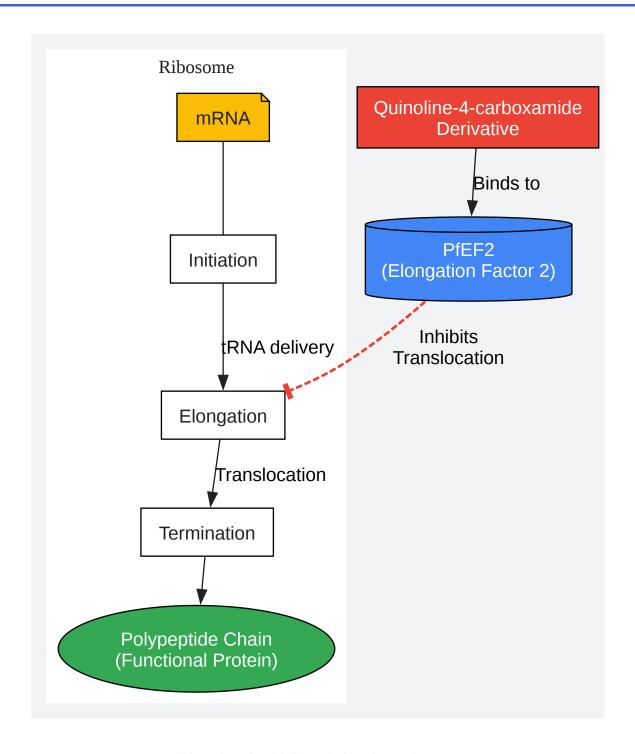
The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, including antimalarials like chloroquine and anticancer agents. **Quinoline-4-carbaldehyde** is a valuable precursor for creating new derivatives with potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8]

A significant application is in the synthesis of Quinoline-4-carboxamides. A series of these derivatives were identified from a phenotypic screen and optimized to produce potent antimalarial compounds.[1][3][4] One such derivative, DDD107498, demonstrated a novel mechanism of action by inhibiting the Plasmodium falciparum translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis in the malaria parasite.[3][5]

Signaling Pathway: Inhibition of Protein Synthesis in P. falciparum

The antimalarial activity of Quinoline-4-carboxamide derivatives stems from their ability to disrupt protein synthesis, which is essential for the parasite's survival and replication.[5] The process is halted at the elongation step.





Click to download full resolution via product page

Caption: Inhibition of parasite protein synthesis by a Quinoline-4-carboxamide derivative.

Experimental Protocols

Synthesis: Metal-Free Chemoselective Oxidation of 4-Methylquinoline

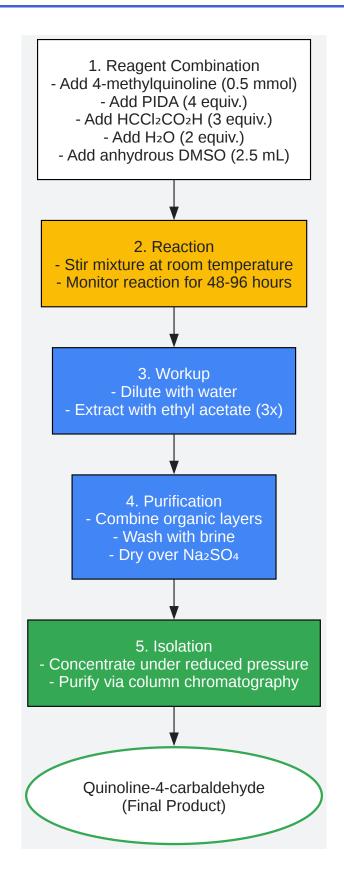






A modern and efficient method for synthesizing **Quinoline-4-carbaldehyde** involves the oxidation of 4-methylquinoline using hypervalent iodine(III) reagents. This approach offers mild reaction conditions and avoids the use of toxic heavy metals.[9]





Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of **Quinoline-4-carbaldehyde**.



Detailed Protocol: This protocol is adapted from the general procedure described by Xu et al.[9]

- Reaction Setup: To a reaction vessel, add 4-methylquinoline (1 equiv., 0.5 mmol), PIDA (phenyliodine diacetate, 4 equiv.), dichloroacetic acid (3 equiv.), and water (2 equiv.).
- Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (2.5 mL) to the mixture.
- Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 48 to 96 hours.
- Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or a similar organic solvent three times.
- Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Isolation: Purify the crude product by silica gel column chromatography to yield pure **Quinoline-4-carbaldehyde**.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a generalized protocol for acquiring NMR spectra of organic compounds.[6]

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Quinoline-4-carbaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are generally required.



• Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method): This is a standard protocol for solid sample analysis.

- Sample Preparation: In an agate mortar, grind approximately 1-2 mg of dry Quinoline-4carbaldehyde until it is a fine powder.
- Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the mortar and gently but thoroughly mix with the sample.
- Pellet Formation: Transfer the mixture to a die set and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent pellet.
- Data Acquisition: Record a background spectrum using a pellet containing only KBr. Then, place the sample pellet in the spectrometer's sample holder and record the sample spectrum, typically in the 4000-400 cm⁻¹ range.
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypervalent iodine(III) compound synthesis by oxidation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]



- 4. Discovery of a quinoline-4-carboxamide derivative with a novel mechanism of action, multistage antimalarial activity, and potent in vivo efficacy [spiral.imperial.ac.uk]
- 5. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: Quinoline-4-carbaldehyde (CAS 4363-93-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127539#quinoline-4-carbaldehyde-cas-4363-93-3-basic-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com